

12-(3-Adamantan-1-yl-ureido)dodecanoic acid

mechanism of action

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Compound of Interest

Compound Name: 12-(3-Adamantan-1-yl-ureido)dodecanoic acid

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An In-Depth Technical Guide on the Core Mechanism of Action of **12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)**

Introduction

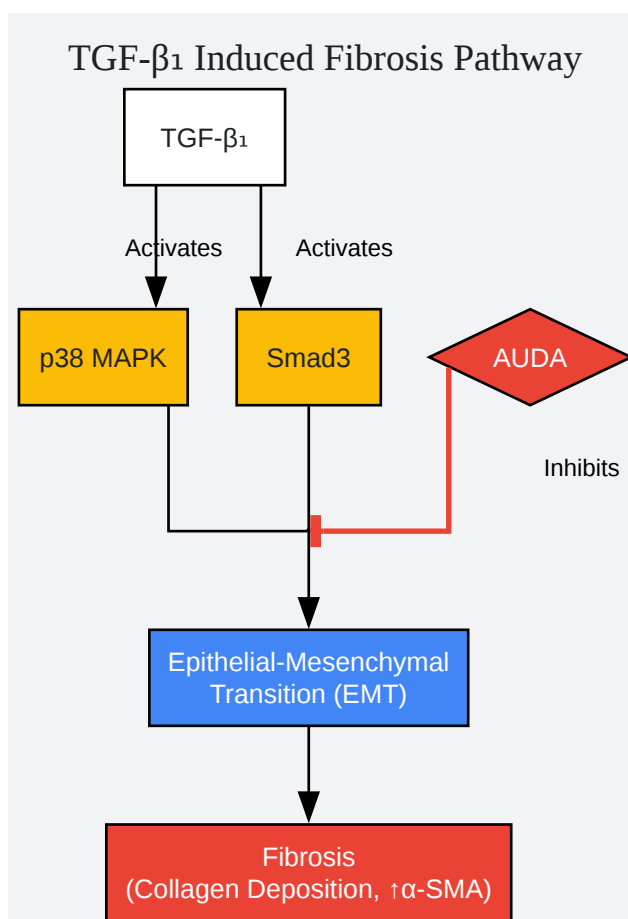
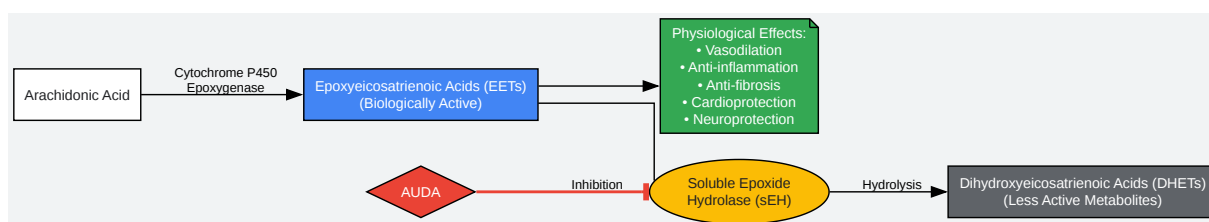
12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).^{[1][2]} This enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs).^{[3][4]} By inhibiting sEH, AUDA modulates the concentration and biological activity of these EETs, leading to a cascade of downstream effects that have shown therapeutic potential in various disease models, including hypertension, inflammation, fibrosis, and ischemic injury.^{[5][6][7]} This technical guide provides a comprehensive overview of the core mechanism of action of AUDA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

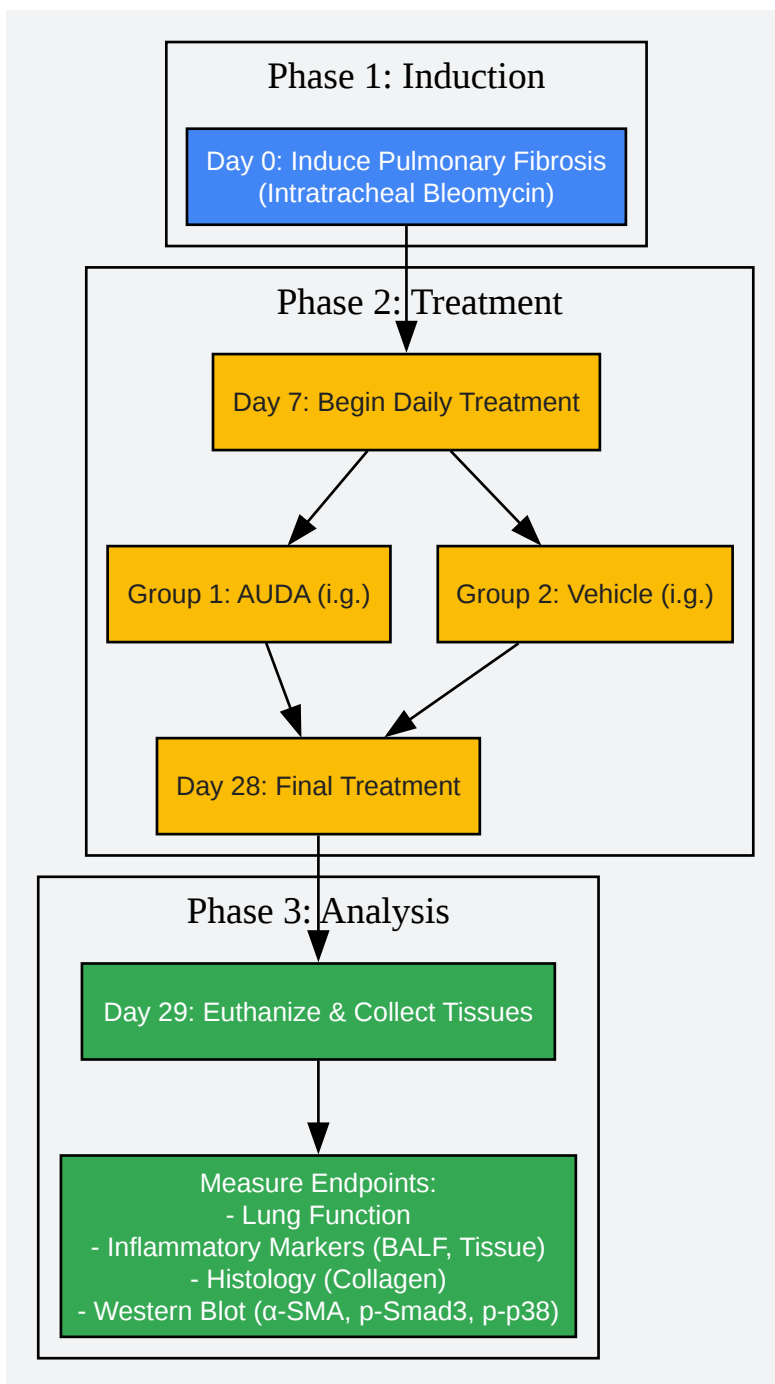
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism of action of AUDA is the direct inhibition of soluble epoxide hydrolase (sEH).^[2] sEH is a cytosolic enzyme responsible for the hydrolysis of epoxy fatty acids, such as EETs, into their corresponding, and generally less biologically active, diols (dihydroxyeicosatrienoic acids or DHETs).^{[3][7]}

EETs are produced from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases.[4] They function as important signaling molecules with a variety of protective effects, including vasodilation, anti-inflammation, and anti-fibrosis.[4][5] The metabolic degradation of EETs by sEH terminates their signaling activity.

AUDA binds to the active site of sEH, preventing the hydrolysis of EETs. This inhibition leads to a significant increase in the endogenous levels of EETs, thereby enhancing and prolonging their beneficial physiological effects.[3][6]





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